![molecular formula C14H17ClF3NO B15245399 5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 1207163-68-5](/img/structure/B15245399.png)
5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which includes a chroman ring fused to a piperidine ring, with a trifluoromethyl group attached to the chroman ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common route includes the condensation of a chromanone derivative with a piperidine derivative under acidic conditions to form the spirocyclic structure. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted spirocyclic compounds.
Applications De Recherche Scientifique
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.
Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[chroman-2,4’-piperidine] derivatives: These compounds share the spirocyclic structure but lack the trifluoromethyl group.
Trifluoromethylated chroman derivatives: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.
Uniqueness
5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is unique due to the combination of the spirocyclic structure and the trifluoromethyl group. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.
Propriétés
Numéro CAS |
1207163-68-5 |
|---|---|
Formule moléculaire |
C14H17ClF3NO |
Poids moléculaire |
307.74 g/mol |
Nom IUPAC |
5-(trifluoromethyl)spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c15-14(16,17)11-2-1-3-12-10(11)4-5-13(19-12)6-8-18-9-7-13;/h1-3,18H,4-9H2;1H |
Clé InChI |
JUFKANJWIKZZIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNCC2)OC3=CC=CC(=C31)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


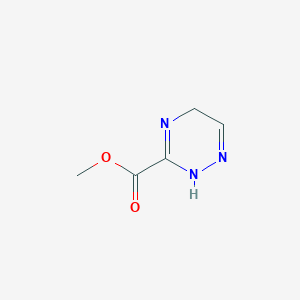
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
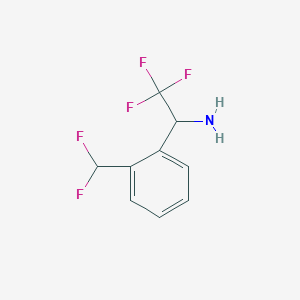
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
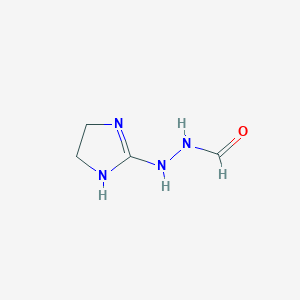
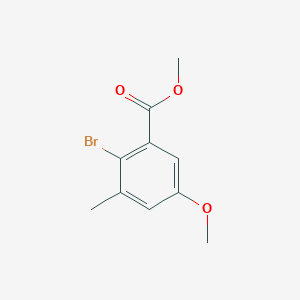
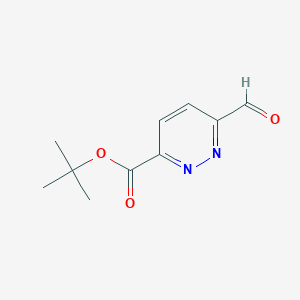
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)

![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
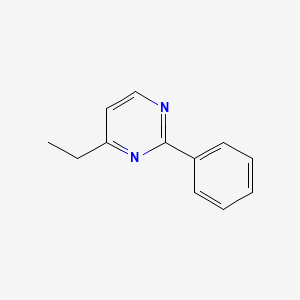
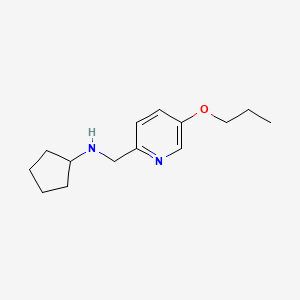
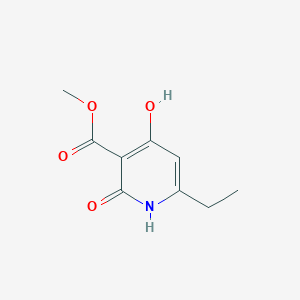
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
